molecular formula C26H53NO5S B12810002 18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid CAS No. 97645-26-6

18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid

Cat. No.: B12810002
CAS No.: 97645-26-6
M. Wt: 491.8 g/mol
InChI Key: SVNCGUOHHSGPSE-UHFFFAOYSA-N
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Description

18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is a complex organic compound with a unique structure that includes a dibutylamino group, a hydroxy group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octadecane derivatives with dibutylamine under controlled conditions to introduce the dibutylamino group. This is followed by hydroxylation and sulfonation reactions to introduce the hydroxy and sulfonic acid groups, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid involves its interaction with molecular targets through its functional groups. The dibutylamino group can interact with proteins and enzymes, while the hydroxy and sulfonic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 18-(Diethylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid
  • 18-(Dipropylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid

Uniqueness

18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is unique due to the presence of the dibutylamino group, which imparts specific chemical and biological properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific applications.

Properties

CAS No.

97645-26-6

Molecular Formula

C26H53NO5S

Molecular Weight

491.8 g/mol

IUPAC Name

18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid

InChI

InChI=1S/C26H53NO5S/c1-4-7-10-11-14-17-20-25(33(30,31)32)24(28)19-16-13-12-15-18-21-26(29)27(22-8-5-2)23-9-6-3/h24-25,28H,4-23H2,1-3H3,(H,30,31,32)

InChI Key

SVNCGUOHHSGPSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)N(CCCC)CCCC)O)S(=O)(=O)O

Origin of Product

United States

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